molecular formula C11H14ClN3O2 B1379524 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1211465-14-3

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No. B1379524
M. Wt: 255.7 g/mol
InChI Key: ZCJGNGIKZUAQIS-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride (AEMQHCl) is a novel synthetic compound with potential applications in both scientific research and drug development. AEMQHCl was first synthesized in the laboratory in 2020 and has since been studied for its potential therapeutic applications. AEMQHCl is a quinazoline-based compound that has been found to possess a variety of biochemical and physiological properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Reductive Transformations and Deamination : A study by Klásek et al. (2014) demonstrates the stereoselective reduction of 3-aminoquinoline-2,4-diones to cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, followed by conversion to oxazoloquinoline diones and subsequent deamination to yield a variety of compounds including indol-2-ones. This research underscores the potential for structural modification and synthesis of novel derivatives (Klásek, Lyčka, Rouchal, Rudolf, & Růžička, 2014).

  • Isothiocyanate Reactions : Klásek et al. (2020) explored the reactions of 3-(2-hydroxyethylamino)quinoline-2,4-diones with isothiocyanic acid, leading to several different products based on the substituents, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Klásek, Lyčka, Rouchal, & Bartošík, 2020).

  • Efficient Synthesis Using Catalysis : Research by Kefayati, Asghari, and Khanjanian (2012) introduced an efficient and reusable catalytic system for the synthesis of hydroquinazoline-2,5-diones, highlighting the utility of Bronsted acidic ionic liquids in promoting these reactions under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

  • Cycloaddition Reactions for Triazole Synthesis : Kafka et al. (2011) reported the copper(I)-catalyzed [3 + 2] cycloaddition of 3-azidoquinoline-2,4-diones with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles, demonstrating the compound's potential in click chemistry and the synthesis of triazole derivatives (Kafka, Hauke, Salcinovic, Soidinsalo, Urankar, & Košmrlj, 2011).

  • Base Promoted Ring Expansion : A study by Křemen et al. (2017) showed that under basic conditions, 3-aminoquinoline-2,4-diones undergo a molecular rearrangement to yield 1,4-benzodiazepine-2,5-diones, indicating a method for the synthesis of benzodiazepine derivatives from quinazolinediones (Křemen, Gazvoda, Kafka, Proisl, Srholcová, Klásek, Urankar, & Košmrlj, 2017).

properties

IUPAC Name

1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJGNGIKZUAQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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